6β-Hydroxygliclazide

CYP phenotyping enzyme kinetics drug metabolism

6β-Hydroxygliclazide (6β-OHGz) is the CYP2C9-selective gliclazide metabolite, exhibiting 87% inhibition by sulfaphenazole—significantly more selective than methylhydroxygliclazide (64%). Its unique reversed-phase HPLC retention time and MS/MS fragmentation pattern preclude interchangeability with the 7β-epimer. Procure this authentic, structurally confirmed standard (≥95% purity) to ensure unambiguous peak assignment, valid ICH M10 bioanalytical method validation, accurate CYP reaction phenotyping, and compliant gliclazide impurity profiling.

Molecular Formula C15H21N3O4S
Molecular Weight 339.41
CAS No. 96860-37-6
Cat. No. B586939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6β-Hydroxygliclazide
CAS96860-37-6
Synonymsrel-(3aα,4α,6aα)-N-[[(Hexahydro-4-hydroxycyclopenta[c]pyrrol-2(1H)-yl)amino]carbonyl]-4-methyl-benzenesulfonamide;  4-Hydroxy-hexahydro-cyclopenta[c]pyrrole Benzenesulfonamide
Molecular FormulaC15H21N3O4S
Molecular Weight339.41
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2CC3CCC(C3C2)O
InChIInChI=1S/C15H21N3O4S/c1-10-2-5-12(6-3-10)23(21,22)17-15(20)16-18-8-11-4-7-14(19)13(11)9-18/h2-3,5-6,11,13-14,19H,4,7-9H2,1H3,(H2,16,17,20)/t11-,13+,14+/m1/s1
InChIKeyVUUZEWXIRFGRFE-XBFCOCLRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6β-Hydroxygliclazide (CAS 96860-37-6) – A Defined Ring-Hydroxylated Metabolite Reference Standard for Gliclazide Bioanalysis and CYP Phenotyping


6β-Hydroxygliclazide (6β-OHGz) is a specific monohydroxylated metabolite of the second-generation sulfonylurea antidiabetic agent gliclazide, formed by hydroxylation at the 6β-position of the azabicyclo-octyl ring [1]. It is one of three principal hepatic Phase I metabolites, alongside 7β-hydroxygliclazide and hydroxymethylgliclazide (MeOH-Gz), and serves as a critical analytical reference standard for impurity profiling, metabolite identification, and cytochrome P450 reaction phenotyping studies [2].

Why 6β-Hydroxygliclazide Cannot Be Substituted by 7β-Hydroxygliclazide or Other Gliclazide Metabolites


Although 6β-hydroxygliclazide, 7β-hydroxygliclazide, and hydroxymethylgliclazide share the same molecular formula (C15H21N3O4S) and nominal mass (339.41 Da), they are formed by distinct cytochrome P450 pathways with quantitatively different enzyme kinetics, inhibitor sensitivities, and urinary excretion profiles [1]. Each hydroxylated regioisomer and stereoisomer exhibits a unique retention time in reversed-phase HPLC and distinct MS/MS fragmentation, meaning that substitution of one metabolite reference standard for another will produce erroneous calibration curves, misidentification of peaks, and invalid bioanalytical method validation in regulated bioequivalence or forensic toxicology settings [2]. Furthermore, the β-hydroxylated metabolites undergo glucuronidation in vivo, whereas the α-epimer does not, introducing a further dimension of metabolic fate divergence that precludes interchangeability [3].

Head-to-Head Quantitative Differentiation: 6β-Hydroxygliclazide Versus Key Comparators


CYP2C9-Dependent Formation Kinetics: Km, Vmax, and Intrinsic Clearance (Vmax/Km) in Human Liver Microsomes

In a head-to-head study using microsomes from six human livers, 6β-hydroxygliclazide (6β-OHGz) formation exhibited a mean Km of 461 ± 139 μM and Vmax of 130 ± 55 pmol min⁻¹ mg⁻¹, yielding an intrinsic clearance (Vmax/Km) intermediate between that of 7β-OHGz (lower Vmax; Km 404 ± 143 μM, Vmax 82 ± 31 pmol min⁻¹ mg⁻¹) and MeOH-Gz (higher Vmax; Km 334 ± 75 μM, Vmax 268 ± 115 pmol min⁻¹ mg⁻¹) [1]. The Vmax/Km ratios paralleled the relative in vivo urinary excretion of each metabolite, confirming that 6β-OHGz is a quantitatively significant but not dominant clearance pathway.

CYP phenotyping enzyme kinetics drug metabolism in vitro microsomal assay

Differential Inhibition by Sulfaphenazole: CYP2C9 Selectivity of 6β-Hydroxylation Versus Methylhydroxylation

The CYP2C9-selective inhibitor sulfaphenazole inhibited microsomal 6β-OHGz formation by 87%, 7β-OHGz formation by 83%, but MeOH-Gz formation by only 64% [1]. Conversely, the CYP2C19-selective inhibitor S-mephenytoin caused significant inhibition (48%) only of MeOH-Gz formation and did not substantially affect 6β-OHGz or 7β-OHGz production. This differential inhibition profile demonstrates that 6β-hydroxylation is almost exclusively CYP2C9-dependent, whereas methylhydroxylation (the dominant urinary pathway) involves both CYP2C9 and CYP2C19.

CYP2C9 inhibition sulfaphenazole enzyme selectivity drug-drug interaction

CYP Enzyme Specificity: CYP2C8 Forms 6β-OHGz but Not Methylhydroxygliclazide

When a panel of recombinant human P450 isoforms was tested, CYP2C9, CYP2C18, and CYP2C19 catalyzed all three hydroxylation pathways (6β-OHGz, 7β-OHGz, and MeOH-Gz), whereas CYP2C8 formed only 6β-OHGz and 7β-OHGz and did not produce detectable MeOH-Gz [1]. This isoform selectivity pattern establishes that 6β-OHGz formation can occur via CYP2C8 in addition to CYP2C9/2C18/2C19, whereas MeOH-Gz formation is restricted to the CYP2C9/2C18/2C19 subfamily.

recombinant CYP panel CYP2C8 CYP2C9 CYP2C18 CYP2C19 isoform selectivity

Urinary Excretion Fraction: Equivalent to 7β-Hydroxygliclazide but Substantially Lower than Methylhydroxygliclazide

In the clinical product monograph for gliclazide, the approximate percentage of an oral dose excreted into 0–24 hour urine was reported as 7% for 6β-hydroxygliclazide (Metabolite H2(b)), 7% for 7β-hydroxygliclazide (Metabolite H2(a)), 16% for hydroxymethylgliclazide (Metabolite H3), and 12% for carboxygliclazide (Metabolite H4) [1]. This indicates that 6β-OHGz and 7β-OHGz together account for only 14% of the dose as ring-hydroxylated metabolites, while tolyl-oxidized metabolites (MeOH-Gz + Carboxy-Gz = 28%) dominate the urinary metabolite profile.

urinary metabolite profiling excretion balance pharmacokinetics mass balance study

Stereochemistry-Dependent Conjugation: β-Hydroxy Metabolites Form Glucuronides Whereas 7α-Hydroxygliclazide Does Not

Taylor et al. (1985) demonstrated that among the azabicyclo-octyl ring-hydroxylated metabolites, the β-hydroxy isomers (6β and 7β) form glucuronide conjugates, whereas the 7α-hydroxy isomer does not [1]. The product monograph confirms that a glucuronide of 7β-hydroxygliclazide accounts for an additional 6% of the urinary dose [2]. This stereochemistry-governed conjugation capacity introduces differential clearance kinetics between β- and α-epimers and means that 6β-hydroxygliclazide exists in vivo in both free and conjugated forms.

glucuronidation stereochemistry Phase II metabolism metabolite conjugation structural biology

Where 6β-Hydroxygliclazide Delivers Irreplaceable Value: Research and Industrial Application Scenarios


CYP2C9 Reaction Phenotyping and In Vitro Drug-Drug Interaction (DDI) Screening

6β-Hydroxygliclazide formation rate, measured by HPLC or LC-MS/MS in human liver microsomal incubations, serves as a CYP2C9-selective functional marker with 87% inhibition by sulfaphenazole and negligible cross-reactivity with CYP2C19 [1]. This is more CYP2C9-selective than methylhydroxygliclazide formation (only 64% inhibited by sulfaphenazole, with 48% contribution from CYP2C19). Laboratories conducting CYP reaction phenotyping for new chemical entities or assessing CYP2C9-mediated DDI risk should procure 6β-OHGz reference standard for accurate LC-MS/MS quantification of this specific pathway.

Bioequivalence Study Support and Regulated Bioanalysis of Gliclazide Formulations

Regulatory bioequivalence studies for generic gliclazide products may require quantification of major circulating or urinary metabolites to support pharmacokinetic equivalence claims. 6β-Hydroxygliclazide accounts for approximately 7% of the urinary dose [2] and requires a certified reference standard with ≥95% purity for accurate calibration. Because 6β-OHGz co-elutes or shares MRM transitions with its 7β-epimer on many reversed-phase columns, procurement of authentic, structurally confirmed 6β-OHGz is essential for unambiguous peak assignment and method validation under ICH M10 guidelines.

Pharmacogenetic Studies of CYP2C9 Polymorphism Impact on Sulfonylurea Metabolism

CYP2C9 genetic variants (e.g., CYP2C9*2, *3) are known to reduce gliclazide clearance and increase hypoglycemia risk. The 6β-hydroxylation pathway is almost exclusively CYP2C9-mediated and inhibited 87% by sulfaphenazole, making 6β-OHGz formation rate a sensitive in vitro phenotypic readout for CYP2C9 variant activity [1]. Genotype-phenotype correlation studies using human liver microsomes or recombinant CYP2C9 variants require analytically pure 6β-OHGz standard for quantitative comparison of wild-type versus variant allele metabolic capacity.

Pharmaceutical Impurity Profiling and Quality Control of Gliclazide API and Finished Dosage Forms

6β-Hydroxygliclazide is listed among the principal hydroxylated metabolites and potential impurities in gliclazide drug substance [2]. Pharmacopoeial monographs and ICH Q3A/Q3B guidelines require identification and quantification of specified impurities at thresholds as low as 0.10–0.15% relative to the API. Quality control laboratories must source a characterized 6β-OHGz reference standard (≥95% purity ) to establish relative response factors, system suitability, and retention time markers in stability-indicating HPLC methods for gliclazide batch release and shelf-life monitoring.

Quote Request

Request a Quote for 6β-Hydroxygliclazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.